
N-(2-cyclohex-1-en-1-ylethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclohex-1-en-1-ylethyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a pyrimidine derivative that has been synthesized using a novel method and has shown promising results in various biological assays.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has focused on synthesizing heterocyclic compounds, such as pyrimidine linked pyrazole derivatives, to evaluate their potential in various biological activities. For example, studies have synthesized compounds to explore their insecticidal and antibacterial potential against specific pests and microorganisms (Deohate & Palaspagar, 2020). Additionally, the synthesis of pyrazole derivatives and their evaluation for antitumor, antifungal, and antibacterial activities have been investigated, identifying pharmacophore sites that could be crucial for designing new drugs with specific biological activities (Titi et al., 2020).
Antimicrobial and Anticancer Properties
Novel polyheterocyclic systems derived from cyclopenta and pyrido fused pyrimidines have been synthesized and shown to possess pronounced antimicrobial properties. Structure-activity relationship studies revealed that specific substituents play a crucial role in their activity (Sirakanyan et al., 2021). Moreover, compounds with pyrazolopyrimidine scaffolds have been explored for their anticancer and anti-5-lipoxygenase agents, showing potential therapeutic uses in treating conditions like ataxia (El-Sayed et al., 2021).
Synthesis Techniques and Chemical Analysis
Studies have also focused on the synthesis techniques, such as microwave irradiation, to create heterocyclic compounds efficiently. These techniques offer advantages like short synthetic routes and increased safety for fast synthesis, which is essential for biomedical screening and further chemical analysis (Han et al., 2009).
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-2-16-20-14-9-5-3-7-12(14)18(22-16)24-11-17(23)21-15-10-6-4-8-13(15)19/h3-10H,2,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMBTNKWPYTOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


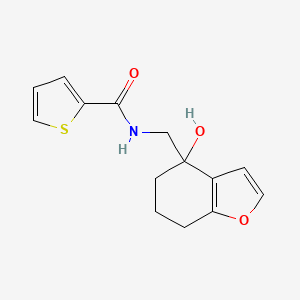
![N-(sec-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2561226.png)
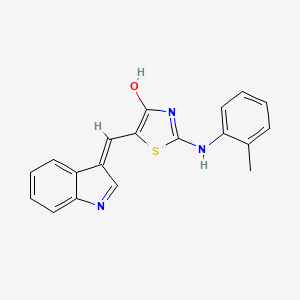
![5,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B2561233.png)
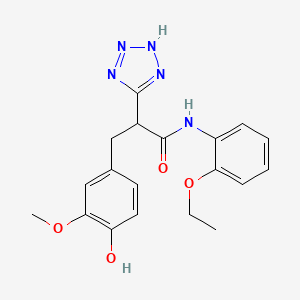
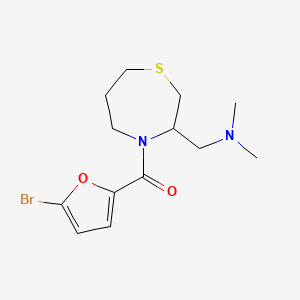
![Ethyl 4-({[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2561238.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2561239.png)

![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2561242.png)
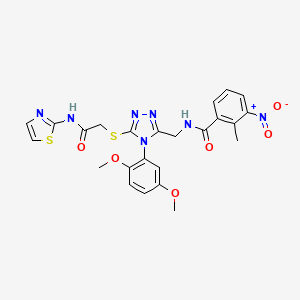
![6-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2561244.png)
![2-(4-ethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2561245.png)